4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride
Overview
Description
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride, also known as 4-Pyrrolidinylmethylmorpholine dihydrochloride (PMDM), is a chemical compound used in scientific research. PMDM is an organic compound belonging to the class of morpholines, which is a cyclic amine composed of four carbon atoms, one nitrogen atom, and two oxygen atoms. PMDM is typically used as a reagent in organic synthesis, as a buffer in biochemistry, and as a solvent in various scientific experiments. PMDM is a colorless and odorless powder that is soluble in water and most organic solvents.
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis and Characterization of Complexes: The chemical has been utilized in synthesizing complexes like [CoIII(salophen)(amine)2]ClO4 with variations including morpholine and pyrrolidine. These complexes have unique crystal structures and exhibit significant hydrogen bonding and π–π interactions (Amirnasr et al., 2001).
Pharmaceutical and Biological Applications
- PI3K-AKT-mTOR Pathway Inhibition: The compound serves as a key pharmacophore in PI3K and PIKKs inhibition. Its structure, particularly the morpholine moiety, is crucial for forming hydrogen bonding interactions and achieving selectivity in inhibiting these kinases, crucial in cancer and other diseases (Hobbs et al., 2019).
Material Science and Catalysis
- Synthesis and Catalysis: The compound has been employed in the synthesis of N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands. These ligands, upon reaction, form complexes that are potent catalysts for reactions like the Heck reaction, showcasing the versatility of the compound in facilitating chemical transformations (Singh et al., 2013).
- Morpholine Ring Contraction and Pyridine Lithiation: The compound participates in reactions leading to ring contractions and lithiations, providing straightforward routes to functional oxazolidinyl pyridines, indicating its role in complex chemical synthesis processes (Gros et al., 2008).
Synthesis of Intermediates
- Intermediate for Tumor Inhibition: It has been used to synthesize intermediates that inhibit tumor necrosis factor alpha and nitric oxide, indicating its importance in the development of anti-inflammatory and anti-tumor agents (Lei et al., 2017).
Crystallography and Structural Analysis
- Structural Analysis: The compound has been utilized in crystallographic studies to understand the molecular structure and interactions, as seen in studies involving the morpholine ring adopting specific conformations and participating in hydrogen bonding and π–π stacking interactions (Horton et al., 2012).
Tellurium Chemistry
- Complexation with Palladium(II) and Mercury(II): The chemical forms complexes with Palladium(II) and Mercury(II), as seen in the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its structural characterization. These complexes have implications in various chemical processes and potential applications in material science (Singh et al., 2000).
properties
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-9(10-3-1)8-11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPYQHONNDBVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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